2H-Tetrazol-2-acetic acid
Overview
Description
2H-Tetrazol-2-acetic acid and its derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom, and an acetic acid moiety.
Synthesis Analysis
The synthesis of tetrazole acetic acid derivatives involves various methods. For instance, 2H-Azirine-2-carbonyl azides can be rearranged into derivatives of 2-(1H-tetrazol-1-yl)acetic acid through interactions with O- and S-nucleophiles, catalyzed by tertiary amines or hydrazoic acid . Another synthesis route starts with 5-amino tetrazole, which is obtained from hydrazine hydrate and cyanamide, followed by deamination to yield 1H-tetrazole, and finally, nucleophilic substitution with chloroacetic acid under basic conditions to produce 1H-tetrazole acetic acid .
Molecular Structure Analysis
The molecular structure of tetrazole acetic acid derivatives has been elucidated using various spectroscopic methods. X-ray diffraction studies have shown that (tetrazol-5-yl)acetic acid exists in the solid state as a 1H-tautomer and forms a two-dimensional network in the crystal through intermolecular hydrogen bonds . Infrared spectroscopy and DFT calculations have been used to analyze the vibrational modes of these compounds .
Chemical Reactions Analysis
Tetrazole acetic acid derivatives participate in a variety of chemical reactions. They can form coordination compounds with metal ions such as Nd(III) and Dy(III), resulting in structures that exhibit catalytic properties for polymerization reactions . The thermal decomposition and photochemistry of these compounds have also been studied, revealing that they can undergo decarboxylation in the presence of water and form various photoproducts upon UV irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole acetic acid derivatives are influenced by their molecular structure. The presence of both carboxylic and tetrazolyl groups in the same molecule makes them interesting for studies on isosterism . The coordination behavior of these compounds with metals leads to the formation of structures with different dimensionalities and coordination modes, which can affect their physical properties and reactivity . The thermal behavior of these compounds has been characterized using calorimetry and thermogravimetric analysis, providing insights into their stability and decomposition kinetics .
Scientific Research Applications
Synthesis Applications
Radiochemical Synthesis : Tetrazoles like [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid are utilized as intermediates in the synthesis of biologically active molecules for metabolic profiling studies. This specific compound was prepared from K14 CN, demonstrating tetrazoles' role in radiochemical synthesis (Maxwell & Tran, 2017).
Ligand in Catalysis : Tetrazole derivatives, such as 1-(2-Iodophenyl)-1H-tetrazole, have been effectively used as ligands in catalytic processes like the Heck reaction, showcasing their utility in facilitating chemical transformations (Gupta, Song & Oh, 2004).
Multicomponent Reactions : Tetrazole derivatives are pivotal in medicinal chemistry and drug design, not only for their bioisosterism with carboxylic acid and amide moieties but also for their metabolic stability. They are used in multicomponent reactions (MCR) to create diverse and complex chemical structures, though MCR pathways to tetrazoles are still being explored (Neochoritis, Zhao & Dömling, 2019).
Synthesis of Superoxide Scavengers : A series of 5-aryl-2H-tetrazoles, including 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and tested for superoxide scavenging activity. These compounds display potential as superoxide scavengers in vitro (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).
Chemical and Physical Properties
Copper-Catalyzed Reactions : Tetrazole-1-acetic acid serves as a superior ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides, facilitating chemical reactions under mild conditions without the need for an inert atmosphere (Wu, Liu, Ma, Xie & Dai, 2013).
- metals like neodymium, exhibiting diverse structural properties and luminescent properties. These compounds are of interest in solid-state chemistry and material science for their unique properties and potential applications (Zou, Zhu, Li, Li, Wu, Li, Yang, Zhang, Miao & Xie, 2014).
Tautomers and Conformers Study : Research on monomers of (tetrazol-5-yl)-acetic acid (TAA) has provided insights into the conformational and tautomeric compositions of these compounds, crucial for understanding their chemical behavior in various applications. These studies are significant in the field of computational chemistry and molecular modeling (Araujo-Andrade, Reva & Fausto, 2014).
Energetic Materials Development : Tetrazole derivatives, such as 5-(trinitromethyl)-2H-tetrazole, have been synthesized and characterized for their potential as highly energetic materials. These compounds are of particular interest in the field of materials science and engineering for applications that require high-energy materials (Haiges & Christe, 2013).
Catalysis in Organic Synthesis : Tetrazole-5-acetic acid has been used as an organocatalyst in the synthesis of various organic compounds, demonstrating its versatility and efficiency in facilitating chemical reactions under specific conditions (Mondal, Khan & Mitra, 2019).
Structural Analysis and Coordination Chemistry
Crystal Structure Characterization : The synthesis of 2-(1H-tetrazol-1-yl) acetic acid complexes with lanthanum salts has led to the characterization of their crystal structures, contributing to the field of coordination chemistry and crystallography (Ding, Zhang, Li, Fan & Hou, 2009).
Copper-Catalyzed Domino Reactions : The use of tetrazole-1-acetic acid in copper-catalyzed domino reactions for the synthesis of indoles showcases its role in enhancing chemical transformations, relevant in organic synthesis and catalysis (Liu, Li, Xie, Liu, Zhang & Dai, 2016).
Rearrangement in Organic Chemistry : The nucleophile-induced rearrangement of 2H-azirine-2-carbonyl azides into derivatives of 2-(1H-tetrazol-1-yl)acetic acid demonstrates the chemical versatility of tetrazole derivatives, important in synthetic organic chemistry (Efimenko, Tomashenko, Spiridonova, Novikov & Khlebnikov, 2021).
Flow Chemistry Applications : The safe and efficient use of hydrazoic acid in continuous flow reactors for the synthesis of tetrazole derivatives highlights the role of tetrazoles in modern synthetic methodologies, particularly in flow chemistry (Gutmann, Obermayer, Roduit, Roberge & Kappe, 2012).
Coordination Polymers and Luminescence : The formation of coordination polymers based on tetrazolecarboxylate ligands with metals such as lanthanum has been studied, showing interesting structural properties and luminescent behavior, relevant in materials science (Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang & Wei, 2016).
Safety And Hazards
Future Directions
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The synthesis of new drugs is a traditional area that fosters the development of the chemistry of tetrazoles .
properties
IUPAC Name |
2-(tetrazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHXBGMQUWRUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176138 | |
Record name | 2H-Tetrazol-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Tetrazol-2-acetic acid | |
CAS RN |
21743-64-6 | |
Record name | 2H-Tetrazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21743-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tetrazol-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Tetrazol-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-tetrazol-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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